Olfactory Potency of Methyl Dihydrojasmonate, (+-)-trans- vs. cis-Isomers
The (+-)-trans- isomer of methyl dihydrojasmonate exhibits a significantly lower odor potency compared to the corresponding cis-isomer. Literature reports that cis-methyl dihydrojasmonate is approximately 20 to 70 times more powerful as an odorant [1][2]. This quantitative difference is critical for formulation, where the trans-isomer provides a more subtle, foundational note, while the cis-isomer delivers a much more intense and character-defining jasmine impact [3].
| Evidence Dimension | Relative Odor Potency |
|---|---|
| Target Compound Data | Odor intensity baseline (1x) |
| Comparator Or Baseline | cis-Methyl dihydrojasmonate |
| Quantified Difference | cis-isomer is 20x to 70x more potent than trans-isomer |
| Conditions | Organoleptic evaluation / odor threshold measurement |
Why This Matters
Selecting the pure trans-isomer is essential for applications where a less dominant, blending character is required, avoiding the overpowering effect of cis-enriched materials and ensuring precise control over the final fragrance profile.
- [1] datapdf.com. (n.d.). A General Enantioselective Approach to Jasmonoid Fragrances. Retrieved from https://datapdf.com View Source
- [2] Wikipedia. (2017). Methyldihydrojasmonat. Retrieved from https://de.m.wikipedia.org/wiki/Methyldihydrojasmonat View Source
- [3] Justia Patents. (n.d.). Cis methyl dihydrojasmonate. US3978108A. Retrieved from https://patents.justia.com/patent/3978108 View Source
